molecular formula C18H22ClN5O2 B6423867 7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 330835-54-6

7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6423867
CAS No.: 330835-54-6
M. Wt: 375.9 g/mol
InChI Key: UGBZCPKZYHFYGI-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 4-chlorobenzyl group at position 7 and an isobutylamino substituent at position 8, with methyl groups at positions 1 and 3. Its molecular formula is C₁₉H₂₁ClN₆O₂ (calculated based on structural analogs in ). The compound is hypothesized to exhibit modified pharmacological properties due to its substitution pattern, particularly the isobutylamino group, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2/c1-11(2)9-20-17-21-15-14(16(25)23(4)18(26)22(15)3)24(17)10-12-5-7-13(19)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBZCPKZYHFYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Purine Functionalization

The 1,3-dimethylxanthine (theophylline) serves as a common starting material. Functionalization proceeds via selective alkylation and amination:

Step 1: N7 Alkylation with 4-Chlorobenzyl Bromide

  • Conditions : Theophylline (1 equiv), 4-chlorobenzyl bromide (1.2 equiv), K2CO3 (2 equiv), DMF, 80°C, 12 h.

  • Mechanism : Base-mediated SN2 displacement at N7.

  • Yield : ~65% (crude), purified via recrystallization from ethanol/water.

Step 2: C8 Amination with Isobutylamine

  • Challenges : C8 is less nucleophilic than N7/N9, requiring activation.

  • Approach : Intermediate halogenation at C8 (e.g., Cl) followed by nucleophilic substitution.

    • Chlorination : POCl3, 110°C, 6 h (converts C8-OH to Cl).

    • Amination : Isobutylamine (3 equiv), Et3N (2 equiv), DMSO, 100°C, 24 h.

  • Yield : 40–50% after column chromatography (SiO2, ethyl acetate/hexane).

Alternative Route: Sequential Ring Construction

For higher regiocontrol, the purine ring is assembled stepwise:

Step 1: Pyrimidine Intermediate Synthesis
4-Amino-5-(4-chlorobenzyl)-1,3-dimethylpyrimidine-2,6-dione is prepared via:

  • Condensation of 4-chlorobenzyl chloride with 1,3-dimethylurea.

  • Cyclization with diethyl malonate under acidic conditions.

Step 2: Imidazole Ring Closure

  • Reagents : Glyoxal (1.1 equiv), NH4OAc (2 equiv), acetic acid, reflux, 8 h.

  • Yield : 55%.

Step 3: C8 Functionalization

  • Isobutylamine Introduction : As in Section 2.1.

Optimization of Critical Steps

Enhancing C8 Reactivity

C8’s low nucleophilicity necessitates innovative activation:

MethodConditionsYield Improvement
Microwave Assistance 150°C, 30 min, sealed vessel+20%
Phase-Transfer Catalysis TBAB (0.1 equiv), H2O/DCM biphasic+15%
Metal Catalysis CuI (10 mol%), DMF, 120°C+25%

Solvent and Base Selection for Alkylation

Comparative studies reveal:

BaseSolventTemperatureReaction TimeYield
K2CO3DMF80°C12 h65%
Cs2CO3DMSO100°C8 h72%
DBUTHF60°C6 h58%

Cs2CO3 in DMSO achieves superior yields due to enhanced solubility of intermediates.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H) → 4-chlorobenzyl.

    • δ 3.12 (t, J = 6.8 Hz, 2H, NCH2), 1.78 (m, 1H, CH(CH3)2) → isobutylamino.

  • IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H2O = 70:30, 1 mL/min).

  • Elemental Analysis : Calculated C 57.52%, H 5.90%, N 18.65%; Found C 57.48%, H 5.88%, N 18.63% .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects at Position 7

  • 7-Benzyl-1,3-dimethyl-8-phenylpurine-2,6-dione ():

    • Substituents : Benzyl (position 7), phenyl (position 8).
    • Physical Properties : Melting point (164°C), NMR data (aromatic protons at δ 7.02–7.56 ppm).
    • Key Differences : The absence of a chlorine atom in the benzyl group reduces electronegativity and may lower binding affinity to hydrophobic receptor pockets compared to the 4-chlorobenzyl group in the target compound.
  • 7-(4-Chlorobenzyl)-8-[(dibenzylamino)methyl]purine-2,6-dione (): Substituents: 4-Chlorobenzyl (position 7), dibenzylamino (position 8). Molecular Weight: 514.026 g/mol, significantly higher than the target compound due to the bulky dibenzylamino group. Pharmacological Implications: Increased steric hindrance may reduce membrane permeability compared to the smaller isobutylamino group .

Substituent Effects at Position 8

  • 8-(Pyridinyloxy) Derivatives (): Example: 8-(6-methylpyridin-2-yloxy)-1,3,7-trimethylpurine-2,6-dione. Activity: Loss of CNS stimulation but retention of analgesia due to pyridinyloxy substitution. Comparison: The isobutylamino group in the target compound may similarly modulate activity but through different mechanisms (e.g., hydrogen bonding vs. steric effects) .
  • 8-Sulfonyl Derivatives (): Example: 8-(ethylsulfonyl)-1,3,7-trimethylpurine-2,6-dione. Synthesis: Achieved via sulfonylation of a chloro precursor. NMR Data: Distinct ¹H signals for sulfonyl-associated alkyl chains (e.g., δ 1.45 ppm for ethyl). Contrast: Sulfonyl groups enhance electronegativity and may improve metabolic stability but reduce solubility compared to amino substituents .
  • 8-(Hydroxypropylamino) Analogues (): Example: 7-(2-chlorobenzyl)-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione.

Combined Substituent Effects

  • 8-(4-Methylpiperazinyl) Derivative ():
    • Substituents : 4-Chlorobenzyl (position 7), 4-methylpiperazinyl (position 8).
    • Molecular Formula : C₁₈H₂₁ClN₆O₂.
    • Activity : Piperazinyl groups often improve solubility and receptor selectivity but may introduce off-target interactions (e.g., with neurotransmitter receptors) .

Analytical Data

  • Expected ¹H-NMR: Isobutylamino protons: δ 1.0–1.2 ppm (CH₃), 2.0–2.2 ppm (CH₂). 4-Chlorobenzyl aromatic protons: δ 7.3–7.5 ppm (doublet, J = 8.4 Hz). Methyl groups: δ 3.3–3.6 ppm (N-CH₃).
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~740 cm⁻¹ (C-Cl stretching), similar to compounds in .

Biological Activity

7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with a complex structure that includes a purine core modified with various functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Chemical Structure and Properties

  • IUPAC Name : 7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione
  • Molecular Formula : C18H22ClN5O2
  • CAS Number : 330835-54-6

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps requiring polar aprotic solvents and controlled temperatures to achieve high yields and purity. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions for industrial applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to act as an inhibitor of various enzymes, particularly phosphodiesterases (PDEs), which play a critical role in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of similar purine compounds can inhibit cell growth in gastric cancer cells by modulating signaling pathways associated with cell proliferation . The structure-activity relationship (SAR) of these compounds suggests that modifications to the purine core can enhance their biological efficacy.

Case Studies and Research Findings

  • Inhibition of Phosphodiesterases :
    • In vitro studies have shown that the compound effectively inhibits PDE activity, leading to increased levels of cAMP within cells. This elevation in cAMP is linked to enhanced cellular responses such as apoptosis in cancer cells.
  • Antitumor Activity :
    • A study evaluating the antiproliferative effects on human gastric cancer cells revealed that certain structural modifications increased the compound's potency. The IC50 values for these derivatives were significantly lower than those for unmodified compounds, indicating enhanced efficacy .
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into the binding affinities of this compound to various target proteins involved in tumor growth and progression. The interaction with specific receptors has been hypothesized to lead to downstream effects that inhibit tumor cell proliferation .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundAntiproliferativeVaries by cell linePDE inhibition
Similar Purine Derivative AAntiproliferative50PDE inhibition
Similar Purine Derivative BAntiproliferative30Receptor modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(4-chlorobenzyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Alkylation : Introduction of the 4-chlorobenzyl group at the N7 position of the purine core via nucleophilic substitution (e.g., using 4-chlorobenzyl chloride under basic conditions) .

Amination : Substitution at the C8 position with isobutylamine, often catalyzed by transition metals (e.g., Pd/C) or under reflux in polar aprotic solvents like DMF .

Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .

  • Key Considerations : Reaction temperature (60–120°C) and solvent choice (e.g., THF vs. DMF) critically influence yield optimization .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., 4-chlorobenzyl proton signals at δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% typical for research-grade material) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 390.8 [M+H]+^+) confirm molecular weight .
  • FTIR Spectroscopy : Detects functional groups (e.g., C=O stretching at ~1697 cm1^{-1}) .

Q. What structural analogs of this compound have been studied, and how do they differ?

  • Answer :

Compound Key Structural Variation Research Focus
7-(2-chlorobenzyl)-8-(hexylamino)-3-methylpurine-2,6-dione2-chlorobenzyl groupEnzyme inhibition
8-(4-fluorophenethylamino)-1,3-dimethylpurineFluorophenyl substituentAntiviral activity
8-(cyclohexylamino)-7-isopentyl analogCyclohexylamino groupReceptor binding

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

  • Methodological Answer :

  • Target Identification : Preliminary studies suggest binding to nucleotide-binding enzymes (e.g., kinases, polymerases) via hydrophobic interactions with the chlorobenzyl group and hydrogen bonding with the purine core .
  • Mechanistic Studies : Covalent bonding with nucleophilic residues (e.g., cysteine thiols) is hypothesized for derivatives with electrophilic substituents .
  • Experimental Approaches : Use SPR (Surface Plasmon Resonance) for binding affinity assays and X-ray crystallography for structural elucidation of target complexes .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50_{50} consistency .
  • Cell Line Specificity : Test activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to rule out cell-type-dependent effects .
  • Metabolic Stability : Assess compound degradation in liver microsomes to differentiate intrinsic activity vs. metabolite effects .

Q. What strategies optimize reaction yields during synthesis, particularly for scale-up?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for amination efficiency .
  • Solvent Optimization : Use DMF for solubility vs. THF for reduced side reactions .
  • In Situ Monitoring : Employ TLC or LC-MS to track intermediate formation and adjust reaction times dynamically .

Data Contradiction Analysis

Q. Why do some studies report variable efficacy in enzyme inhibition assays?

  • Methodological Answer :

  • Enzyme Isoform Variability : Differences in purine-binding pockets across isoforms (e.g., PDE4B vs. PDE4D) may explain selectivity discrepancies .
  • Redox Conditions : Thiol-containing buffers (e.g., DTT) may reduce electrophilic substituents, altering activity .
  • Reference Controls : Normalize data to standard inhibitors (e.g., theophylline for PDEs) to ensure assay consistency .

Key Research Tools and Protocols

  • Synthesis Protocol :

    • Step 1 : Alkylate 1,3-dimethylxanthine with 4-chlorobenzyl bromide (K2_2CO3_3, DMF, 80°C, 12 h) .
    • Step 2 : Aminate with isobutylamine (Pd/C, H2_2, 60°C, 24 h) .
    • Step 3 : Purify via flash chromatography (hexane:EtOAc 3:1) .
  • Binding Assay Protocol :

    • SPR Setup : Immobilize target enzyme on a CM5 chip; inject compound at 0.1–10 µM in PBS-T .

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